molecular formula C22H29Cl2NO3S B606988 DCCCyB CAS No. 1236046-15-3

DCCCyB

Cat. No. B606988
M. Wt: 458.44
InChI Key: PSIMLOLEQCVVJV-CXGRPWHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCCCyb is an orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. DCCCyb demonstrated excellent in vivo occupancy of GlyT1 transporters in rhesus monkey as determined by displacement of a PET tracer ligand.

Scientific Research Applications

Dynamic Consent in Biomedical Research

Dynamic consent (DC) is an innovative approach in biomedical research, enhancing participant engagement and decision-making through a digital interface. This method, evolving with technology, offers a more dynamic and personalized way of managing consent in research, streamlining recruitment and enabling efficient participant recontact. It's an advancement over traditional consent methods, particularly beneficial in biobanking and other research domains (Kaye et al., 2014).

Collaborative Internet-Based Research in Combustion

The Diesel Combustion Collaboratory (DCC) demonstrates the power of collaborative technologies in combustion research. By allowing researchers to collaborate over the internet using advanced tools, including distributed execution management systems and web-accessible data archiving, DCC enables more effective sharing of research data and insights, enhancing the scope and efficiency of combustion research (Pancerella et al., 1999).

Enhancements in Molecular Dynamics Simulations

The development of "multi-modal DCC (mDCC)" analysis in molecular dynamics simulations marks a significant advancement. This approach allows for the capture of multi-modal behaviors of atoms, especially at macromolecular interfaces, enabling a more detailed understanding of complex molecular systems, like the Ets1 Dimer–DNA complex (Kasahara et al., 2014).

DNA-Encoded Dynamic Combinatorial Chemical Libraries

The concept of DNA-encoded dynamic combinatorial chemical libraries (EDCCLs) represents a breakthrough in the discovery of protein binders. This method combines dynamic combinatorial chemistry (DCC) with DNA-encoded chemical library technology, facilitating the in-situ synthesis of high-affinity binders and improving the efficiency of the selection process (Reddavide et al., 2015).

DCC in Nucleic Acid Research and Chemistry

DCC has found significant application in nucleic acid research, aiding in the discovery of new materials based on nucleic acids and innovative methods for modifying nucleic acid structure and function. This approach has broadened the scope of research in the field of DNA- and RNA-targeted studies (Miller, 2012).

Multidisciplinary Research Teams in Biomedical Research

The formation of multidisciplinary teams, as seen in the Division of Computational Bioscience (DCB) at NIH, exemplifies the importance of collaborative efforts in biomedical research. These teams bring together diverse scientific expertise, driving significant advancements and applications in various areas, including imaging, informatics, and structural biology (Martino, 2004).

properties

CAS RN

1236046-15-3

Product Name

DCCCyB

Molecular Formula

C22H29Cl2NO3S

Molecular Weight

458.44

IUPAC Name

2,4-dichloro-N-(((1s,4s)-1-(cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexyl)methyl)benzamide

InChI

InChI=1S/C22H29Cl2NO3S/c23-17-5-6-19(20(24)11-17)21(26)25-14-22(12-15-1-2-15)9-7-18(8-10-22)29(27,28)13-16-3-4-16/h5-6,11,15-16,18H,1-4,7-10,12-14H2,(H,25,26)/t18-,22+

InChI Key

PSIMLOLEQCVVJV-CXGRPWHSSA-N

SMILES

O=C(NC[C@@]1(CC2CC2)CC[C@@H](S(=O)(CC3CC3)=O)CC1)C4=CC=C(Cl)C=C4Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DCCCyb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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